



Application Note: 1H and 13C NMR Spectral Analysis of 2,2,3-Trimethyloctane

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Compound of Interest

Compound Name: 2,2,3-Trimethyloctane

Cat. No.: B14545105

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For professionals in research, discovery, and drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This application note details the ¹H and ¹³C NMR spectral analysis of **2,2,3-trimethyloctane**, a saturated aliphatic hydrocarbon. While specific experimental spectra for this compound are not widely published, this document provides a detailed predicted analysis based on established NMR principles and spectral data of analogous alkanes. Such an analysis is crucial for structural verification and purity assessment in synthetic chemistry.

Predicted Spectral Data

The chemical structure of **2,2,3-trimethyloctane** is presented below:

Due to the complexity of assigning specific protons and carbons in a branched alkane without experimental 2D NMR data, the following tables present predicted chemical shifts based on empirical additivity rules and known ranges for similar structural motifs.[3][4][5][6]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **2,2,3-Trimethyloctane**



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
C1-H₃	~ 0.8-0.9	t	3H
C8-H₃ (x2, C2-gem-dimethyl)	~ 0.8-0.9	S	6Н
C9-H₃ (C3-methyl)	~ 0.8-0.9	d	3H
C10-H ₃ (C2-methyl)	~ 0.8-0.9	S	3H
С3-Н	~ 1.3-1.6	m	1H
C4-H ₂	~ 1.2-1.4	m	2H
C5-H ₂	~ 1.2-1.4	m	2H
C6-H ₂	~ 1.2-1.4	m	2H
C7-H ₂	~ 1.2-1.4	m	2H

Note: The signals for the methylene (CH_2) and methine (CH) protons in the alkyl chain are expected to be complex and overlapping multiplets.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **2,2,3-Trimethyloctane**



Carbon	Predicted Chemical Shift (δ, ppm)	
C1	~ 14	
C2	~ 35 (quaternary)	
C3	~ 40 (methine)	
C4	~ 25-30	
C5	~ 25-30	
C6	~ 25-30	
C7	~ 23	
C8 (C2-gem-dimethyl)	~ 25 (two equivalent carbons)	
C9 (C3-methyl)	~ 15-20	
C10 (C2-methyl)	~ 25-30	

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like **2,2,3-trimethyloctane**.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **2,2,3-trimethyloctane**.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃).[2]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).



NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 12-16 ppm.

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- · Acquisition Time: 1-2 seconds.
- Spectral Width: 200-240 ppm.

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

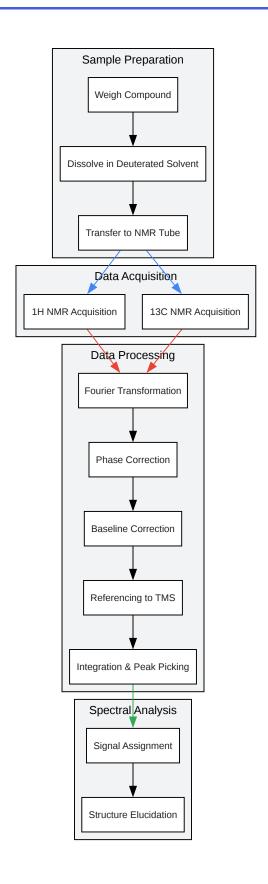


- Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for NMR spectral analysis.





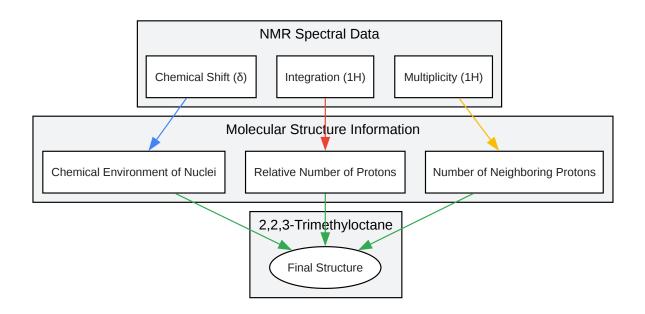
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Caption: A generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.

Logical Relationship of NMR Data to Structure

The following diagram illustrates the logical connections between the NMR data and the structural features of **2,2,3-trimethyloctane**.



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